Human CBX7 Chromobox Protein Inhibition Profile vs. 3-Methyl Analog
In a primary AlphaScreen assay designed to identify inhibitors of the CBX7 chromodomain, the 3-methyl analog ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate (CAS 851945-32-9) was screened but no quantitative activity data is publicly available for the non-methylated target compound (CAS 851944-10-0), making this a key area for direct comparative investigation . The absence of a methyl group on the thiazole ring in the target compound is predicted to alter its binding mode to methyl-lysine reader domains compared to its 3-methyl analog, a critical differentiation factor for epigenetics-focused procurement.
| Evidence Dimension | CBX7 AlphaScreen Primary Screening Activity |
|---|---|
| Target Compound Data | No public data available (CAS 851944-10-0) |
| Comparator Or Baseline | Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate (CAS 851945-32-9) |
| Quantified Difference | N/A (Comparative data absent for target) |
| Conditions | CBX7-Alpha-primary screening assay (Source: 15290, External ID: CBX7-Alpha-primary) |
Why This Matters
Scientists sourcing compounds for epigenetic probe development must differentiate between the methylated and non-methylated series, as the 3-methyl substituent is a critical determinant of chromodomain binding affinity.
